3-ethyl-5-(trifluoromethyl)benzoic acid
Description
Properties
CAS No. |
1369897-15-3 |
|---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
3-Ethyl-5-(trifluoromethyl)benzoic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-ethyl-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more potent biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-ethyl-5-(trifluoromethyl)benzoic acid with key analogs, focusing on substituents, molecular properties, and applications:
*Calculated molecular weight based on formula.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group enhances acidity and stability across all analogs, making them resistant to metabolic degradation . Ethyl vs. Amino Substitution: The 3-amino derivative exhibits reactivity for conjugation or coordination, useful in metal-organic frameworks (MOFs) or bioconjugation .
Physicochemical Properties: Solubility trends align with substituent polarity. Chloro and fluoro analogs show higher solubility in polar aprotic solvents (e.g., DMF) .
Applications :
Biological Activity
3-Ethyl-5-(trifluoromethyl)benzoic acid, a compound with the chemical formula C11H10F3O2 and CAS number 1369897-15-3, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores various aspects of its biological activity, including mechanisms of action, synthesis, and comparative studies with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H10F3O2 |
| Molecular Weight | 232.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1369897-15-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and facilitate interactions with lipid membranes and proteins. This characteristic is crucial for the compound's potential as an antimicrobial agent and its ability to inhibit cancer cell proliferation.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In one study, trifluoromethyl-substituted compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against S. aureus .
Case Study: Antibacterial Efficacy
A research article highlighted the synthesis of novel pyrazole derivatives that included trifluoromethyl substitutions. Among these derivatives, some exhibited potent antibacterial activity with MIC values comparable to established antibiotics . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of trifluoromethylated compounds have also been documented. The inclusion of a trifluoromethyl group in certain drug candidates has been associated with enhanced potency against cancer cell lines due to improved binding affinity to target proteins involved in tumor growth and survival .
Comparative Analysis
In comparison to non-fluorinated analogs, compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic profiles and biological activities. For example, studies have shown that the incorporation of the trifluoromethyl group can significantly increase the potency of inhibitors targeting enzymes involved in cancer progression .
Research Applications
The diverse applications of this compound extend beyond antimicrobial and anticancer research:
- Pharmaceutical Development : As a precursor for synthesizing biologically active compounds.
- Chemical Synthesis : Utilized in the development of specialty chemicals and materials.
- Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity.
Preparation Methods
Friedel-Crafts Alkylation for Ethyl Group Introduction
The introduction of an ethyl group at the meta position of toluene derivatives can be achieved via Friedel-Crafts alkylation. Using aluminum chloride (AlCl₃) as a catalyst, ethyl chloride reacts with toluene to yield 3-ethyltoluene. However, regioselectivity challenges necessitate careful control of reaction conditions. Elevated temperatures (80–120°C) and excess ethyl chloride improve yield, though competing ortho/para products require chromatographic separation.
Trifluoromethylation via Halogen Exchange
Building on methods described in CN101066917A, chlorination of 3-ethyltoluene at 80–150°C with chlorine gas in the presence of antimony pentachloride (SbCl₅) generates 3-ethyl-5-(trichloromethyl)toluene. Subsequent fluorination with hydrogen fluoride (HF) at 50–70°C replaces chlorine atoms with fluorine, forming 3-ethyl-5-(trifluoromethyl)toluene. This stepwise halogen exchange, validated for analogous substrates, achieves >99% purity when conducted under anhydrous conditions.
Carboxylation Strategies
Grignard Reagent-Mediated Carboxylation
The Grignard approach, as detailed in US6489507B1 for 3,5-bis(trifluoromethyl)benzoic acid, can be adapted for mono-ethyl derivatives. Bromination of 3-ethyl-5-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation yields 3-ethyl-5-(trifluoromethyl)bromobenzene. Reaction with magnesium in tetrahydrofuran (THF) forms the Grignard intermediate, which is carboxylated by CO₂ at −45°C to 0°C. Acidification with HCl precipitates the target acid, with yields up to 78% reported for structurally similar compounds.
Table 1: Optimized Grignard Carboxylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CO₂ Pressure | 20–25 psi | Maximizes carboxylation efficiency |
| Temperature | −45°C to 0°C | Reduces side reactions |
| Catalyst | None required | — |
| Reaction Time | 1–4 hours | Ensures completion |
Hydrolysis of Trichloromethyl Intermediates
Zinc-Catalyzed Hydrolysis
An alternative route involves hydrolyzing 3-ethyl-5-(trichloromethyl)benzene to the carboxylic acid. As demonstrated in CN101066917A, zinc acetate (5 wt%) catalyzes hydrolysis at 120–150°C, with water added stoichiometrically (2–10 molar equivalents). The reaction proceeds via nucleophilic attack on the trichloromethyl group, achieving 80% yield after 12–18 hours. Purification via sodium hydroxide extraction and acidification ensures >99.9% purity, as confirmed by melting point analysis (105–106°C).
Purification and Characterization
Solvent Extraction and Recrystallization
Crude 3-ethyl-5-(trifluoromethyl)benzoic acid is dissolved in aqueous NaOH, and organic impurities are removed via methylene chloride washes. Acidification to pH 3 precipitates the product, which is recrystallized from ethanol/water mixtures. This method, adapted from, reduces residual zinc catalysts to <50 ppm.
Analytical Validation
Melting point consistency (105–106°C) and NMR spectroscopy (¹⁹F NMR: δ −62.5 ppm for CF₃) confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies purity ≥99.5%.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Grignard Carboxylation | 70–78 | 98.5 | High | $$ |
| Zinc-Catalyzed Hydrolysis | 60–80 | 99.9 | Moderate | $ |
| Direct Fluorination | 50–65 | 97.0 | Low | $$$ |
The Grignard method offers superior scalability for industrial applications, while hydrolysis routes excel in purity. Direct fluorination, though conceptually straightforward, suffers from lower yields due to competing side reactions.
Q & A
Q. Key Considerations :
- Monitor regioselectivity to avoid byproducts (e.g., 5-ethyl isomers).
- Optimize reaction conditions (temperature, solvent) to enhance yield. For example, DMF or THF is often used for polar intermediates .
Basic: How can structural characterization of this compound be validated?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL (for refinement) to confirm substituent positions and bond angles .
- NMR Analysis :
- ¹H NMR : Identify ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂).
- ¹⁹F NMR : Confirm trifluoromethyl resonance (δ ~-60 to -65 ppm) .
- LC-MS : Verify molecular weight (MW = 248.17 g/mol) and purity (>95%) .
Advanced: How does the ethyl group influence the compound’s physicochemical properties compared to chloro/methyl analogs?
Methodological Answer:
The ethyl group enhances lipophilicity (logP ~2.8) compared to chloro (logP ~2.3) or methyl (logP ~2.0) analogs, improving membrane permeability. This is critical for biological studies targeting intracellular enzymes.
Q. Experimental Validation :
- Measure logP via shake-flask or HPLC-based methods.
- Compare solubility in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
